molecular formula C7H7Br2N B177632 2,3-Dibromo-5,6-dimethylpyridine CAS No. 117846-56-7

2,3-Dibromo-5,6-dimethylpyridine

Cat. No.: B177632
CAS No.: 117846-56-7
M. Wt: 264.94 g/mol
InChI Key: GQJNLDKZLUATAH-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-dimethylpyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of sodium nitrite and sulfuric acid in water at temperatures between 0 and 25°C . The second step involves the use of phosphorus (V) oxybromide in toluene, N,N-dimethyl-formamide, and 5,5-dimethyl-1,3-cyclohexadiene at 90°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C7H7Br2N . The InChI code is 1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.95 . It is a solid at room temperature . The compound has a density of 1.8±0.0 g/cm3 .

Scientific Research Applications

Structural Characterization and Solid-State Interactions

2,3-Dibromo-5,6-dimethylpyridine has been structurally characterized, revealing insights into its crystal structure and solid-state interactions. Studies have shown that related compounds like 2,6-dibromo-3,5-dimethylpyridine exhibit interesting crystalline properties, such as aromatic face-to-face pi-stacking and X-shaped columns formation, indicating potential applications in materials science and crystal engineering (Pugh, 2006).

Forensic Applications

In forensic science, this compound derivatives, such as 3,5-dibromo-2,4-dimethylpyridine, have been synthesized using the Suzuki cross-coupling reaction. These compounds hold significance in forensic investigations due to their specific chemical properties (Błachut et al., 2006).

Role in Nonclassical Noncovalent Interactions

Research has also focused on the role of nonclassical noncovalent interactions in controlling the structure of this compound derivatives. These studies provide valuable insights into the structural formation and stability of such compounds (AlDamen & Haddad, 2011).

Chemical Synthesis and Optimization

This compound is involved in various chemical synthesis processes. For example, microwave irradiation has been used for synthesizing pyridine derivatives from 2,6-dimethylpyridine, highlighting the efficiency of modern synthetic techniques (Guo-Fu Zhang et al., 2010).

Noncovalent Supramolecular Interactions

The compound plays a significant role in noncovalent supramolecular interactions, as seen in complexes like bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) tetrabromocadmate(II), which show intricate interaction patterns. These findings are relevant for developing new materials and understanding molecular interactions (Al-Far & Ali, 2007).

Catalysis and Chemical Reactions

In catalysis, derivatives of this compound have been used to promote various chemical reactions. This highlights its potential utility in developing new catalysts and optimizing reaction conditions (Maleki, 2015).

Surface Characterization and Adsorption Studies

The compound has been used in the study of surface characterization and adsorption, providing insights into the interactions of molecules with surfaces. Such research has implications in fields like catalysis, sensor development, and material science (Corma et al., 1984).

Ion Mobility Spectrometry

Research has also explored the use of dimethylpyridine compounds, including this compound, in ion mobility spectrometry, indicating their potential as chemical standards in this analytical technique (Eiceman et al., 2003).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .

Properties

IUPAC Name

2,3-dibromo-5,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJNLDKZLUATAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554059
Record name 2,3-Dibromo-5,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117846-56-7
Record name 2,3-Dibromo-5,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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